molecular formula C16H20N4O2S B2646788 5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1795458-72-8

5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2646788
CAS No.: 1795458-72-8
M. Wt: 332.42
InChI Key: YLSJDVKVFNTUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Thiazoline Derivatives and Cysteine Derivatives Synthesis

The compound has applications in synthesizing thiazoline-4-carboxylates and cysteine derivatives that incorporate cyclopropyl groups. These synthesized compounds show potential in generating a diverse range of biologically active substances, providing a novel approach for chemical synthesis in medicinal chemistry (Nötzel et al., 2001).

2. Novel Heterocyclic Compounds Synthesis

This compound is instrumental in creating a plethora of novel heterocyclic compounds with potential biological activities. These include various thiazolopyrimidines, oxadiazepines, and triazine derivatives, indicating its versatility in contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).

3. Piperidin-4-one Derivatives Synthesis

The compound is also involved in the synthesis of piperidin-4-one derivatives through thermal rearrangement. These derivatives have applications in synthesizing indolizidine and quinolizidine, which are crucial in medicinal chemistry for their potential biological activities (Brandi et al., 1986).

4. Biological Activity Enhancement

Incorporation of this compound in synthesis processes has been seen to enhance the biological activity of various synthesized compounds. It has been used in the development of thiazolidinedione derivatives, which exhibit a range of biological activities including antibacterial and antifungal properties, showcasing the compound's role in amplifying therapeutic potential (Mohanty et al., 2015).

5. Role in Antimicrobial and Antituberculosis Agents

This compound plays a significant role in the synthesis of agents with antimicrobial and antituberculosis properties. Its incorporation in the molecular structure of various agents has been found to inhibit Mycobacterium tuberculosis, making it a valuable component in the fight against bacterial infections (Jeankumar et al., 2013).

Properties

IUPAC Name

5-cyclopropyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-15(13-8-14(22-19-13)12-3-4-12)18-9-11-2-1-6-20(10-11)16-17-5-7-23-16/h5,7-8,11-12H,1-4,6,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSJDVKVFNTUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.